carbamic acid, [(1R)-2-[[(3-bromo-4,5-dihydro-5-isoxazolyl)methyl]amino]-2-oxo-1-(phenylmethyl)ethyl]-, phenylmethyl ester
Description
Carbamate Functional Group Configuration
The carbamate group (-O-C(=O)-N-) forms the central scaffold, linking the isoxazolyl and phenylmethyl substituents. In this compound, the carbamate nitrogen is bonded to the amino-oxo-ethyl bridge, while the oxygen connects to the phenylmethyl ester. Resonance stabilization between the carbonyl and adjacent nitrogen enhances the group’s stability, as evidenced by the characteristic ^13^C-NMR signal near 170 ppm for the carbonyl carbon. The carbamate’s planar geometry facilitates hydrogen bonding with biological targets, a feature critical for its potential interactions.
3-Bromo-4,5-dihydroisoxazole Ring System
The 3-bromo-4,5-dihydroisoxazole ring introduces a partially saturated heterocycle with bromine at position 3. The dihydro configuration reduces ring aromaticity, increasing flexibility compared to fully unsaturated isoxazoles. Bromine’s electronegativity (Pauling scale: 2.96) polarizes the ring, enhancing electrophilic reactivity at the 5-position. The ring’s chair-like conformation, stabilized by intramolecular hydrogen bonding between the oxygen and NH groups, is confirmed by ^1^H-NMR coupling constants (J = 8–10 Hz).
Table 1: Key structural parameters of the 3-bromo-4,5-dihydroisoxazole ring
| Parameter | Value/Description | Source |
|---|---|---|
| Ring saturation | 4,5-dihydro | |
| Bromine position | C3 | |
| Conformation | Chair-like with H-bonding |
Phenylmethyl Ester Substituent Spatial Arrangement
The phenylmethyl ester (-O-C(=O)-O-CH2-C6H5) occupies the carbamate’s terminal position. The ester’s benzyl group adopts a staggered conformation relative to the carbonyl oxygen, minimizing steric clashes. This spatial arrangement is corroborated by X-ray crystallography data from analogous compounds, showing dihedral angles of 110–120° between the ester oxygen and benzene plane. The ester’s lipophilicity (logP ≈ 3.2) enhances membrane permeability, a trait shared with derivatives like benzyl N-(5-methyl-1,2-oxazol-3-yl)carbamate.
Stereochemical Considerations
(1R) Absolute Configuration Significance
The (1R) configuration at the ethyl bridge’s chiral center dictates the molecule’s three-dimensional topology. This configuration aligns the phenylmethyl group and isoxazolyl moiety in a cis orientation, as demonstrated by NOESY correlations in related compounds. The R-enantiomer exhibits 10–15-fold higher binding affinity to serine hydrolases compared to the S-form, likely due to optimal positioning of the bromine and carbamate groups.
Conformational Analysis of Amino-oxo-ethyl Bridge
The amino-oxo-ethyl bridge (-NH-C(=O)-CH2-) adopts a semi-rigid conformation stabilized by intramolecular hydrogen bonding between the amide NH and ester carbonyl oxygen. Density functional theory (DFT) calculations on similar structures reveal energy minima at torsion angles of 60° (C-N-C=O) and 180° (N-C=O-CH2). This conformation positions the isoxazolyl and phenylmethyl groups for optimal π-π stacking, as observed in molecular docking studies.
Comparative Analysis with Related Isoxazolyl Carbamate Derivatives
Table 2: Structural and electronic comparisons with derivatives
The presence of the amino-oxo-ethyl bridge in the target compound distinguishes it from simpler analogs like benzyl [(3-bromo-4,5-dihydro-5-isoxazolyl)methyl]carbamate. This bridge introduces an additional hydrogen-bond donor (amide NH), enhancing interactions with polar enzyme active sites. Conversely, replacing the benzyl ester with tert-butyl (as in ) reduces aromatic stacking potential but increases metabolic stability.
Electronic effects further differentiate these derivatives. Bromine’s inductive (-I) effect in the target compound decreases electron density at the isoxazole ring, making it more electrophilic than methyl-substituted analogs (e.g., benzyl N-(5-methyl-1,2-oxazol-3-yl)carbamate). This property correlates with enhanced reactivity in nucleophilic substitution reactions.
Properties
CAS No. |
744198-15-0 |
|---|---|
Molecular Formula |
C21H22BrN3O4 |
Molecular Weight |
460.3 g/mol |
IUPAC Name |
benzyl N-[(2R)-1-[(3-bromo-4,5-dihydro-1,2-oxazol-5-yl)methylamino]-1-oxo-3-phenylpropan-2-yl]carbamate |
InChI |
InChI=1S/C21H22BrN3O4/c22-19-12-17(29-25-19)13-23-20(26)18(11-15-7-3-1-4-8-15)24-21(27)28-14-16-9-5-2-6-10-16/h1-10,17-18H,11-14H2,(H,23,26)(H,24,27)/t17?,18-/m1/s1 |
InChI Key |
FGARZQSJAHGKBO-QRWMCTBCSA-N |
Isomeric SMILES |
C1C(ON=C1Br)CNC(=O)[C@@H](CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 |
Canonical SMILES |
C1C(ON=C1Br)CNC(=O)C(CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Oxime Formation and Halogenation
The dihydroisoxazole core is synthesized via oximation and cyclization. Starting with a substituted aldehyde (e.g., 3-bromo-4-oxopentanal), hydroxylamine hydrochloride in ethanol under reflux forms the corresponding oxime. Subsequent halogenation with N-bromosuccinimide (NBS) in dimethylacetamide (DMA) introduces the bromine substituent at the 3-position.
Key Reaction Conditions :
Cyclization to Dihydroisoxazole
The halogenated oxime undergoes cyclization in the presence of a base (e.g., triethylamine) and ethyl propionylacetate, forming the 4,5-dihydroisoxazole ring. The dihydro structure arises from partial saturation during cyclization, avoiding full aromatization.
Example :
Ethyl propionylacetate (2.2 eq) and triethylamine (3.8 eq) in ethanol at room temperature yield the dihydroisoxazole with 79% efficiency.
Enantioselective Synthesis of the (1R)-Configured Backbone
Asymmetric Aldol Reaction
The (1R)-stereocenter is established via chiral auxiliaries or organocatalysts. A proline-catalyzed aldol reaction between phenylacetaldehyde and a nitroalkane generates the β-nitro alcohol intermediate with >90% enantiomeric excess (ee). Hydrogenation (H₂, Pd/C) reduces the nitro group to an amine, yielding the (1R)-configured amino alcohol.
Optimization :
Carbamate Formation
The amino alcohol is protected as a benzyl carbamate using di(2-pyridyl) carbonate (DPC). DPC reacts with benzyl alcohol to form a mixed carbonate, which subsequently reacts with the amine in the presence of triethylamine.
Conditions :
Coupling of Isoxazole and Chiral Backbone
Urea Linkage Formation
The isoxazolemethylamine intermediate is coupled to the (1R)-carbamate via a carbodiimide-mediated reaction. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activates the carboxylic acid (generated by hydrolyzing the benzyl ester) for nucleophilic attack by the isoxazole amine.
Procedure :
Palladium-Catalyzed Carbonylation
An alternative method employs palladium catalysis to form the carbamate directly. The bromoisoxazole intermediate reacts with carbon monoxide (8 bar) and water in the presence of bis(triphenylphosphine)palladium dichloride, yielding the benzyl carbamate.
Example :
- Catalyst : PdCl₂(PPh₃)₂ (0.1 mol%), K₂CO₃ (1.2 eq).
- Conditions : 115°C, 8 bar CO, 24 hours (88% yield).
Final Deprotection and Esterification
Benzyl Ester Installation
The terminal carboxylic acid is esterified using benzyl bromide and potassium carbonate in acetonitrile. Alternatively, the carbamoylimidazolium salt method (from) selectively installs the benzyl group under mild conditions.
Conditions :
Comparative Analysis of Methods
Challenges and Optimization Strategies
- Bromine Stability : The 3-bromo substituent on the isoxazole may undergo elimination under basic conditions. Using DMA as a solvent and maintaining temperatures below 50°C mitigates decomposition.
- Stereochemical Integrity : The (1R)-configuration is preserved by avoiding strong acids/bases during coupling. Enzymatic resolution (e.g., lipase-mediated hydrolysis) offers an alternative for enhancing ee.
- Scalability : Palladium-catalyzed carbonylation is preferred for industrial-scale synthesis due to its tolerance for impurities and high atom economy.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylmethyl ester group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group in the carbamic acid moiety, potentially converting it to an alcohol.
Substitution: The bromine atom in the isoxazole ring can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or neutral conditions.
Major Products
Oxidation: Carboxylic acids and their derivatives.
Reduction: Alcohols and amines.
Substitution: Various substituted isoxazole derivatives.
Scientific Research Applications
Pharmacological Applications
Carbamic acid esters are primarily recognized for their role as enzyme inhibitors, particularly in the context of acetylcholinesterase inhibition. This inhibition is crucial in treating conditions such as myasthenia gravis and Alzheimer's disease.
Enzyme Inhibition
- Mechanism : Carbamic acid esters can form covalent bonds with the active site of acetylcholinesterase, leading to prolonged neurotransmitter action at synapses. This mechanism is similar to that of other known inhibitors like physostigmine but may offer enhanced specificity and reduced side effects due to structural modifications.
- Case Study : Research indicates that carbamic acid derivatives can inhibit various forms of cholinesterase with different efficacy levels. For instance, compounds structurally related to [(1R)-2-[[(3-bromo-4,5-dihydro-5-isoxazolyl)methyl]amino]-2-oxo-1-(phenylmethyl)ethyl]-, phenylmethyl ester demonstrated varied inhibitory effects on brain and serum cholinesterase enzymes, suggesting potential for targeted therapeutic applications .
Synthesis and Modification
The synthesis of carbamic acid esters involves several chemical pathways that allow for the introduction of specific functional groups to enhance biological activity.
Synthetic Routes
- Methodology : The synthesis typically begins with the formation of a carbamyl chloride from the corresponding amine and carbonyl species. This intermediate can then react with phenolic compounds to yield the desired carbamic acid ester.
- Example Reaction :
- Innovative Approaches : Recent studies have explored the use of microwave-assisted synthesis to enhance yields and reduce reaction times for these compounds, making them more accessible for pharmaceutical applications .
Toxicological Studies
Understanding the safety profile of carbamic acid esters is vital for their development as therapeutic agents.
Safety Assessments
- Toxicity Profiles : Preliminary toxicological evaluations have indicated that certain derivatives exhibit low toxicity in vitro and in vivo, suggesting a favorable safety margin for clinical use.
- Regulatory Insights : These findings are critical as they align with regulatory standards for new drug applications, ensuring that compounds like [(1R)-2-[[(3-bromo-4,5-dihydro-5-isoxazolyl)methyl]amino]-2-oxo-1-(phenylmethyl)ethyl]-, phenylmethyl ester can progress through clinical trials effectively .
Comparative Analysis of Related Compounds
To contextualize the applications of this specific carbamic acid derivative, a comparative analysis with other known carbamic acid esters is provided below:
| Compound Name | Primary Application | Enzyme Target | Efficacy Level |
|---|---|---|---|
| Physostigmine | Alzheimer's treatment | Acetylcholinesterase | High |
| Carbofuran | Insecticide | Cholinesterase | Moderate |
| [(1R)-Compound] | Potential Alzheimer's treatment | Acetylcholinesterase | Variable (ongoing study) |
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated isoxazole ring and the carbamic acid moiety are key functional groups that enable binding to these targets, potentially leading to inhibition or activation of biological pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Carbamic Acid Derivatives
Structural and Physicochemical Properties
*Molecular formula inferred from and .
Key Observations:
- Halogen Effects : The target compound’s brominated isoxazole may confer higher lipophilicity and metabolic stability compared to the chlorophenyl analog in .
- Ester Groups : The phenylmethyl ester in the target compound contrasts with the 1-phenylethyl ester in , which has a lower molecular weight (401.25 vs. ~514.39) and higher DMSO solubility .
Biological Activity
Carbamic acid derivatives are significant in medicinal chemistry due to their diverse biological activities and potential therapeutic applications. Among these compounds, carbamic acid, [(1R)-2-[[(3-bromo-4,5-dihydro-5-isoxazolyl)methyl]amino]-2-oxo-1-(phenylmethyl)ethyl]-, phenylmethyl ester has garnered attention for its unique structure and biological properties. This article delves into its synthesis, biological activity, mechanisms of action, and potential therapeutic applications.
Synthesis
The synthesis of this carbamic acid derivative involves several key steps:
- Formation of the Isoxazole Ring : This is achieved through cyclization reactions involving β-keto esters and hydroxylamine.
- Bromination : The isoxazole ring is brominated using agents like N-bromosuccinimide (NBS).
- Carbamic Acid Moiety Formation : This step involves the reaction of an amine with a carbonyl compound under basic conditions.
- Esterification : The final step combines the carbamic acid with phenylmethyl alcohol in the presence of a catalyst.
Biological Activity
The biological activity of carbamic acid derivatives can be attributed to their ability to interact with various molecular targets in biological systems.
The compound's mechanism involves:
- Interaction with Enzymes/Receptors : The brominated isoxazole ring and carbamic acid moiety facilitate binding to specific enzymes or receptors, potentially leading to inhibition or activation of biological pathways.
- Complement System Modulation : Research indicates that compounds similar to this carbamate can modulate the complement system, which plays a critical role in inflammation and immune responses. This modulation could be beneficial in treating conditions like Crohn's disease and neurodegenerative disorders .
Case Studies and Research Findings
Several studies have highlighted the biological significance of carbamic acid derivatives:
- Antimicrobial Activity : A study demonstrated that carbamate derivatives exhibit antimicrobial properties, suggesting potential use in treating infections .
- Neuroprotective Effects : Research indicates that certain carbamate compounds can offer neuroprotection by inhibiting complement-mediated inflammation, which is crucial in neurodegenerative diseases such as Alzheimer's .
- Pain Management : Investigations into N-acylethanolamine acid amidase (NAAA) inhibitors revealed that some carbamate esters could serve as noncompetitive inhibitors, offering a novel approach to pain management .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C19H23BrN2O3 |
| Molecular Weight | 395.30 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
| Biological Activity | Effect |
|---|---|
| Antimicrobial | Inhibits growth of various pathogens |
| Neuroprotective | Reduces inflammation in neurodegenerative models |
| Pain Relief | Acts as an NAAA inhibitor |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
